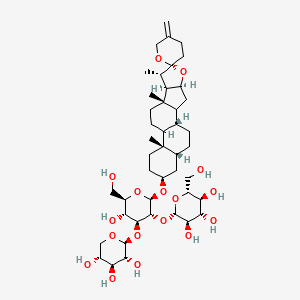
Schidigerasaponin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schidigerasaponin A1 is a spirostane-type saponin isolated from the plant Yucca schidigera. This compound is known for its diverse bioactivities, including anti-inflammatory, anti-bacterial, and anti-fungal properties . Yucca schidigera, native to the deserts of the southwestern United States and northern Mexico, is a rich source of steroidal saponins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The isolation of Schidigerasaponin A1 from Yucca schidigera involves several steps. The plant material is first dried and powdered. The powdered material is then subjected to extraction using solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Yucca schidigera. The process includes drying and powdering the plant material, followed by solvent extraction and chromatographic purification. The commercial extracts of Yucca schidigera are approved by the FDA as Generally Recognized as Safe (GRAS) and are widely used as animal and human food additives .
Análisis De Reacciones Químicas
Types of Reactions
Schidigerasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the saponin, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound, forming glycosides.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and glycosides, which can have different bioactivities and applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a natural surfactant and emulsifying agent due to its saponin structure.
Biology: Exhibits anti-proliferative and anti-inflammatory activities, making it a candidate for studying cell signaling pathways and inflammatory responses.
Medicine: Investigated for its potential anti-cancer, anti-HIV, and anti-arthritic properties.
Industry: Used in animal feed additives to improve growth rates and feed conversion efficiency.
Mecanismo De Acción
Schidigerasaponin A1 exerts its effects through various molecular targets and pathways. It inhibits the nuclear transcription factor NF-kappaB, which is involved in the synthesis of inducible nitric oxide synthase (iNOS). This leads to a reduction in the formation of the inflammatory agent nitric oxide. Additionally, this compound acts as an antioxidant and free-radical scavenger, helping to suppress reactive oxygen species that stimulate inflammatory responses .
Comparación Con Compuestos Similares
Schidigerasaponin A1 is part of a group of spirostane-type saponins found in Yucca schidigera. Similar compounds include:
- Schidigerasaponin A2
- Schidigerasaponin B1
- Schidigerasaponin B2
- Schidigerasaponin C1
- Schidigerasaponin C2
Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and its potent bioactivities, particularly its anti-inflammatory and anti-cancer properties .
Propiedades
Fórmula molecular |
C44H70O17 |
|---|---|
Peso molecular |
871.0 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(1R,4S,6R,7S,8R,9S,13S,16S,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-7-12-44(55-17-19)20(2)30-27(61-44)14-25-23-6-5-21-13-22(8-10-42(21,3)24(23)9-11-43(25,30)4)56-41-38(60-40-36(53)34(51)32(49)28(15-45)57-40)37(33(50)29(16-46)58-41)59-39-35(52)31(48)26(47)18-54-39/h20-41,45-53H,1,5-18H2,2-4H3/t20-,21+,22-,23+,24?,25?,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 |
Clave InChI |
OKXQHXAEZMQAFY-VUICGQFWSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(=C)CO9 |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(=C)CO9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)

![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)


![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
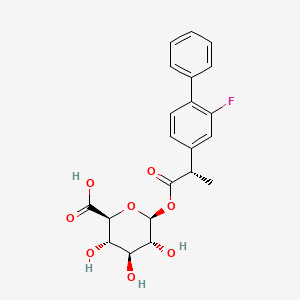
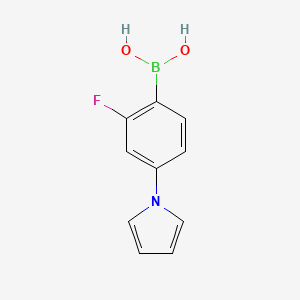
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
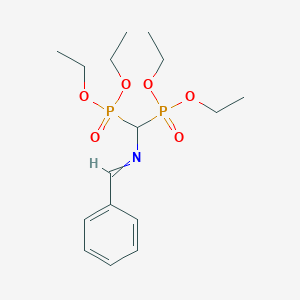
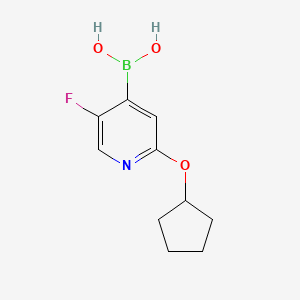
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
